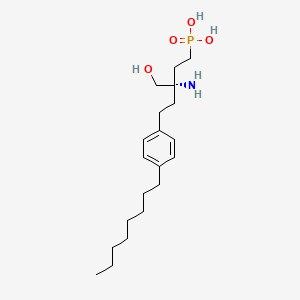
(S)-FTY-720Phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-FTY-720Phosphonate is a useful research compound. Its molecular formula is C20H36NO4P and its molecular weight is 385.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-FTY-720 phosphonate, a synthetic analogue of sphingosine 1-phosphate (S1P), has garnered significant attention due to its diverse biological activities, particularly in immunomodulation and cancer therapy. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of (S)-FTY-720 Phosphonate
(S)-FTY-720 phosphonate is an enantiomer of FTY-720, which is known for its role as an immunosuppressant in treating multiple sclerosis. Unlike its counterpart (R)-FTY-720, which acts as a full agonist at S1P receptors, (S)-FTY-720 phosphonate functions primarily as an antagonist. This distinction is crucial for understanding its biological activity and therapeutic potential.
(S)-FTY-720 phosphonate's biological activity is primarily mediated through its interaction with S1P receptors. The compound exhibits the following key actions:
- Receptor Antagonism : (S)-FTY-720 phosphonate acts as a full antagonist at S1P receptors 1, 3, and 4, with inhibition constants (K_i) of 39 nM, 384 nM, and 1190 nM, respectively. It also displays partial antagonistic effects on S1P receptor 2 and 5 .
- Inhibition of Sphingosine Kinase : It has been demonstrated that (S)-FTY-720 phosphonate inhibits sphingosine kinase 1 (SK1) activity significantly more than its (R) counterpart. At a concentration of 50 μM, it inhibited SK1 by over 80%, showcasing its potency in modulating sphingolipid metabolism .
Immunomodulatory Effects
(S)-FTY-720 phosphonate's ability to induce peripheral lymphopenia is attributed to its antagonistic action on S1P receptors, particularly S1P1. This receptor's internalization and degradation lead to reduced lymphocyte egress from lymphoid organs, making it a candidate for therapies targeting autoimmune conditions .
Anticancer Activity
Recent studies have illuminated the compound's potential in cancer therapy:
- Apoptosis Induction : In various cancer cell lines, including MCF-7 breast cancer cells and LNCaP-AI prostate cancer cells, (S)-FTY-720 phosphonate has been shown to induce apoptosis through caspase-dependent mechanisms. This effect is associated with the downregulation of critical survival pathways involving AKT and Bcl2 .
- Inhibition of Tumor Growth : The compound has demonstrated efficacy in inhibiting tumor growth in xenograft models by promoting apoptosis and reducing cell proliferation markers. Notably, it has been effective against androgen-independent prostate cancer cells .
Table: Summary of Biological Activities of (S)-FTY-720 Phosphonate
Properties
Molecular Formula |
C20H36NO4P |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
[(3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m0/s1 |
InChI Key |
XDSPSYJWGHPIAZ-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCCCCCC1=CC=C(C=C1)CC[C@](CCP(=O)(O)O)(CO)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















